molecular formula C16H17N3O3 B4431801 5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-isoxazolecarboxamide

5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-isoxazolecarboxamide

Cat. No. B4431801
M. Wt: 299.32 g/mol
InChI Key: DAXWNYIADDDHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-isoxazolecarboxamide, commonly referred to as PCC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PCC is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max. This interaction is essential for the survival and proliferation of cancer cells, making PCC a promising candidate for cancer treatment.

Mechanism of Action

PCC exerts its anticancer effects by inhibiting the interaction between c-Myc and Max. The c-Myc protein is a transcription factor that regulates the expression of genes involved in cell growth, proliferation, and differentiation. In cancer cells, c-Myc is often overexpressed, leading to uncontrolled cell growth and proliferation. PCC binds to the Max protein, preventing its interaction with c-Myc and thereby inhibiting the transcriptional activity of c-Myc.
Biochemical and Physiological Effects
PCC has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting the interaction between c-Myc and Max, PCC has been shown to downregulate the expression of genes involved in cell cycle progression and DNA replication. PCC also induces the expression of genes involved in apoptosis, leading to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of PCC for lab experiments is its specificity for the c-Myc/Max interaction. This specificity allows for targeted inhibition of c-Myc activity, without affecting other cellular processes. However, PCC has limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential directions for future research on PCC. One area of interest is the development of more potent and selective inhibitors of the c-Myc/Max interaction. Another potential direction is the investigation of PCC in combination with other anticancer agents, to determine whether it can enhance the efficacy of existing treatments. Additionally, PCC may have potential applications in other diseases where c-Myc is overexpressed, such as neuroblastoma and Burkitt's lymphoma.

Scientific Research Applications

PCC has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, PCC has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and lung cancer. PCC has also been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells.

properties

IUPAC Name

5-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-10-14(18-22-11)15(20)17-13-6-4-12(5-7-13)16(21)19-8-2-3-9-19/h4-7,10H,2-3,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXWNYIADDDHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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